

Pharmacokinetics and pharmacodynamics of Anticancer agent 245

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 245*

Cat. No.: *B15561900*

[Get Quote](#)

Pharmacokinetics of AC-245

The pharmacokinetic profile of AC-245 was characterized in preclinical rodent models to determine its viability as a drug candidate. The studies reveal the disposition of the compound and provide essential parameters for predicting its behavior in clinical settings.

In Vivo Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male Sprague-Dawley rats. Following oral (PO) and intravenous (IV) administration, plasma concentrations of AC-245 were measured at multiple time points. The key pharmacokinetic parameters are summarized below.

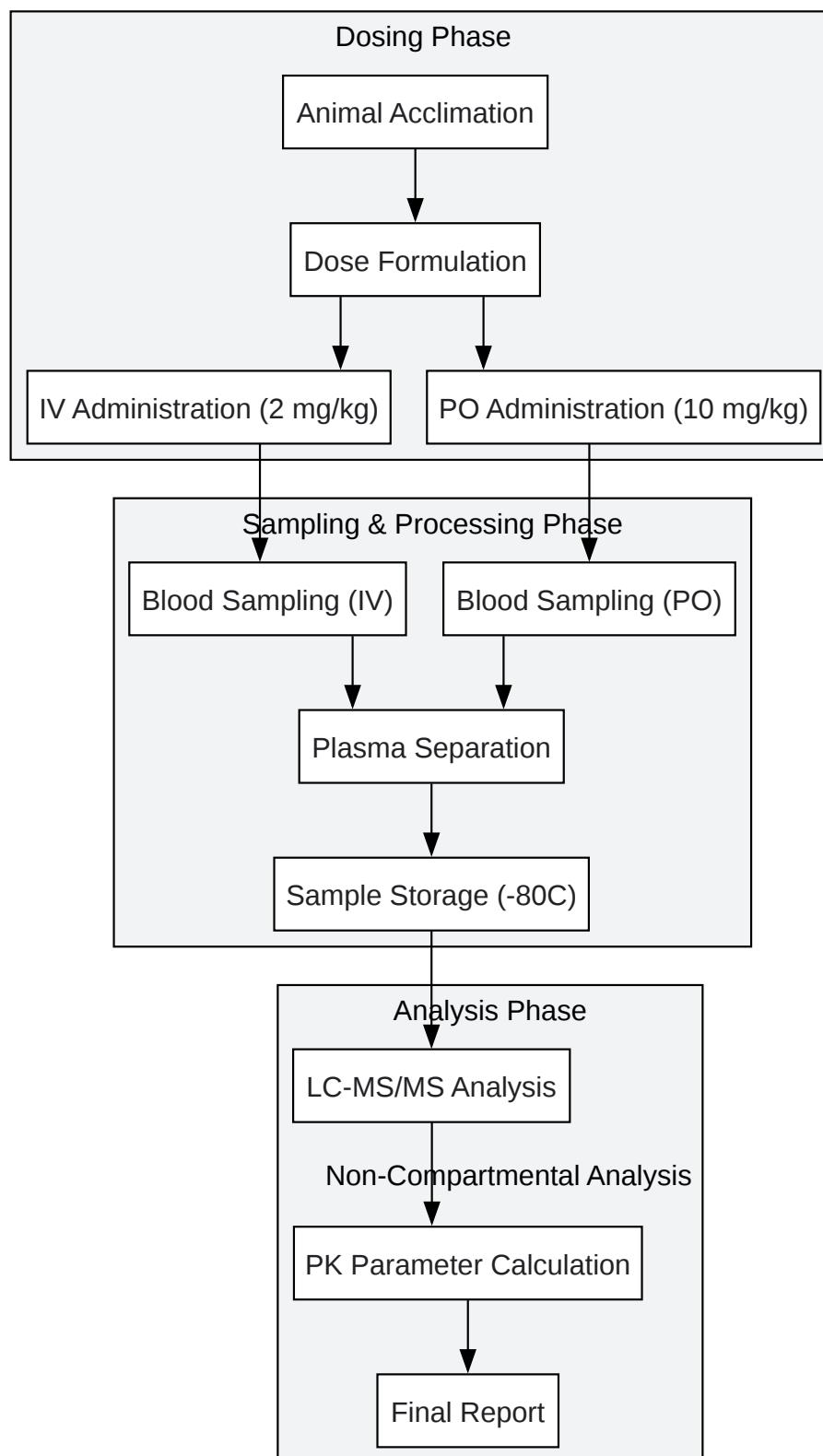
Table 1: Key Pharmacokinetic Parameters of AC-245 in Rats

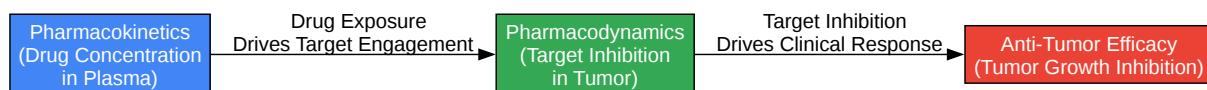
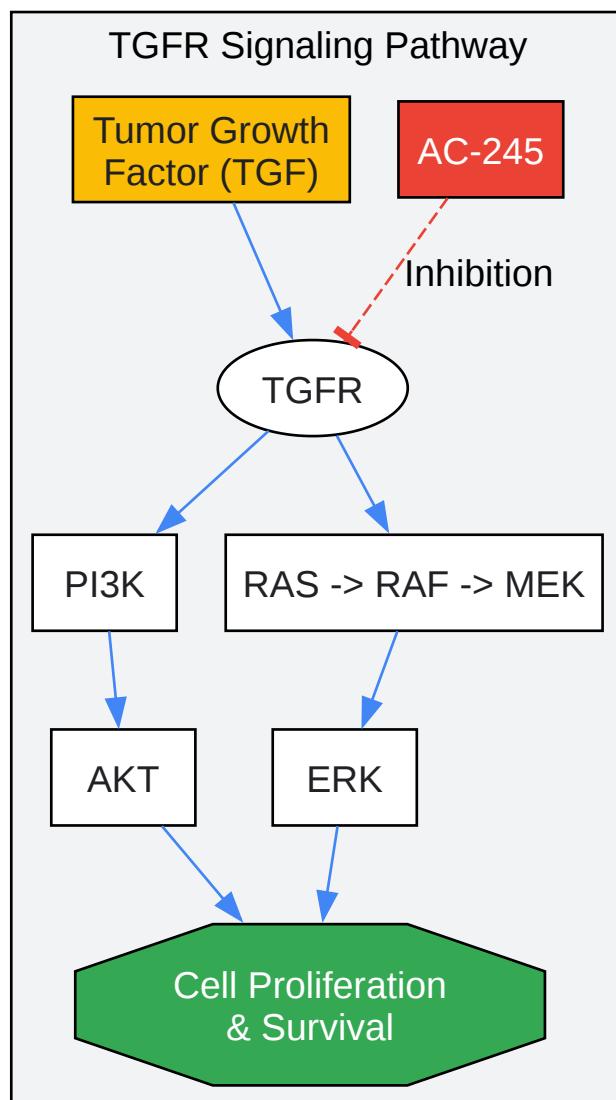
Parameter	Oral (PO) Administration (10 mg/kg)	Intravenous (IV) Administration (2 mg/kg)
Tmax (h)	1.5	N/A
Cmax (ng/mL)	875	1250
AUC0-t (ng·h/mL)	4320	1450
AUC0-inf (ng·h/mL)	4410	1480
Half-life (T $\frac{1}{2}$) (h)	6.8	6.5
Clearance (CL) (L/h/kg)	N/A	1.35
Volume of Distribution (Vd) (L/kg)	N/A	11.5
Oral Bioavailability (F%)	60%	N/A

Experimental Protocol: In Vivo Pharmacokinetics in Rats

- Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks.
- Dosing:
 - IV Group: AC-245 was formulated in 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 2 mg/kg via the tail vein.
 - PO Group: AC-245 was formulated in 0.5% methylcellulose and administered as a single dose of 10 mg/kg by oral gavage.
- Blood Sampling: Blood samples (~150 μ L) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Samples were centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma. Plasma was stored at -80°C until analysis.

- Bioanalysis: Plasma concentrations of AC-245 were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Anticancer agent 245]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561900#pharmacokinetics-and-pharmacodynamics-of-anticancer-agent-245>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com